3-羟基丙烷-1,2-二乙酸酯

描述

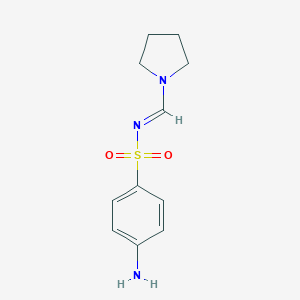

Diacetin, also known as Glycerol diacetate, is a volatile acetylated glycerol used as a flavoring agent . It is the diester of glycerol and acetylating agents, such as acetic acid and acetic anhydride . It is a colorless, viscous, and odorless liquid with a high boiling point .

Synthesis Analysis

Diacetin is synthesized via esterification of glycerol using acetic acid . The reaction is carried out in a microwave-irradiated batch reactor . The biosilica catalyst used in the reaction is prepared by treating rice husk with hydrochloric acid and followed by calcination at 600°C .

Molecular Structure Analysis

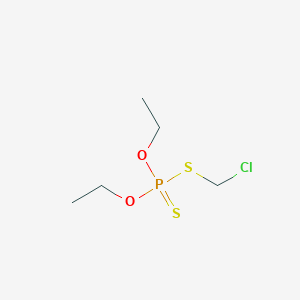

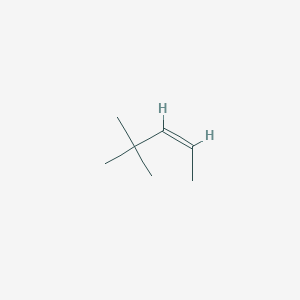

Diacetin has a molecular formula of C7H12O5 . Its average mass is 176.167 Da and its monoisotopic mass is 176.068466 Da .

Chemical Reactions Analysis

The esterification of glycerol with acetic acid using a catalyst results in mono-, di-, and tri-esters of glycerol acetates . The reaction mixture containing reactants, alcohol byproducts, and the target acetins increases the cost of the downstream process .

Physical And Chemical Properties Analysis

Diacetin has a density of 1.2±0.1 g/cm3, a boiling point of 240.3±7.0 °C at 760 mmHg, and a refractive index of 1.444 . It is soluble in water, alcohol, ether, and benzene .

科学研究应用

生物医学研究:抗真菌和抗菌剂

二乙酰甘油已被探索其在生物医学应用中的潜力,特别是由于其抗菌特性。一项研究证明了从二乙酰甘油合成二聚甘油酯,该二聚甘油酯对白色念珠菌和近平滑念珠菌显示出显着的抗真菌活性,分别使其生长减少了 49% 和 68% 。这表明它在非静脉注射应用中控制真菌生长的潜在用途。

制药行业:癌症研究

在制药领域,二乙酰甘油衍生物被鉴定为具有双重作用的化合物,既充当CB1 激动剂又充当FAAH1 阻滞剂 。这些特性在癌症研究中尤其重要,因为它们与抑制卵巢癌细胞系生长有关。该化合物与大麻素受体和脂肪酸酰胺水解酶的相互作用使其成为作为抗癌药物进一步研究的有希望的候选者。

食品行业:添加剂和防腐剂

二乙酰甘油被认为是具有 E 号E1517的食品添加剂。它在食品工业中用作保湿剂、乳化剂和防腐剂 。它的稳定性、生物降解性和水混溶性使其成为保持食品质量和保质期的有吸引力的选择。

化妆品行业:柔软剂和增塑剂

二乙酰甘油的独特物理化学性质,如稳定性和生物降解性,使其成为化妆品行业中宝贵的成分。它用作增塑剂和柔软剂,增强化妆品产品的质地和感官属性 。

化学合成:溶剂和酰基供体

在化学合成中,二乙酰甘油由于其反应性和溶解性而被用作溶剂和酰基供体。它在合成各种酯中起着至关重要的作用,这些酯是生产香料、香精和其他精细化学品必不可少的中间体 。

绿色化学:可持续化学生产

二乙酰甘油处于绿色化学倡议的前沿,它被用作合成生物基化学品的起始材料。甘油转化为二乙酰甘油代表了一种可持续的方法,可以生产增值化学品,同时最大限度地减少对环境的影响 。

聚合物行业:增塑剂

聚合物行业受益于使用二乙酰甘油作为增塑剂,它增强了聚合物的柔韧性和可加工性。将其掺入聚合物基体可以改善材料性能,使其更适合各种应用 。

燃料行业:燃料添加剂

二乙酰甘油的作用扩展到燃料行业,它用作添加剂以改善燃料性能。作为燃料添加剂,它可以提高燃烧效率并减少排放,有助于更清洁、更高效的燃料配方 。

安全和危害

未来方向

属性

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diacetin?

A1: Diacetin's molecular formula is C7H12O5, and its molecular weight is 176.17 g/mol.

Q2: Are there any spectroscopic data available for diacetin identification?

A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals the presence of an ester group in diacetin at 1709.5 cm−1. [] Other spectroscopic techniques, like NMR and Mass Spectrometry, are also commonly used for characterization. [, ]

Q3: How is diacetin typically synthesized?

A3: Diacetin is primarily synthesized via the esterification of glycerol with acetic acid. [, , , , , ] This reaction often produces a mixture of monoacetin, diacetin, and triacetin.

Q4: Can the selectivity towards diacetin be controlled during synthesis?

A4: Yes, research indicates that reaction parameters such as the molar ratio of reactants, temperature, pressure, and catalyst choice significantly influence the selectivity of monoacetin, diacetin, and triacetin formation. [, , , ]

Q5: What types of catalysts are effective for diacetin synthesis?

A5: A variety of catalysts have been explored, including acidic resins like Amberlyst, [, , ] heterogeneous catalysts like zirconium phosphates, [] and biosilica derived from rice husk. [] Even waste materials like orange peels and pineapple leaves have shown potential as catalyst sources. []

Q6: Can diacetin be produced continuously?

A6: Yes, continuous diacetin synthesis has been investigated using systems like expanded-bed column reactors packed with cation-exchange resins. []

Q7: What are the main applications of diacetin?

A7: Diacetin finds use in various industries. It serves as a solvent, plasticizer, food additive, and a potential biofuel additive. [, , , , ]

Q8: How does diacetin contribute to biofuel applications?

A8: Diacetin, along with triacetin, can act as an oxygenated fuel additive, potentially enhancing the combustion and overall fuel economy of biodiesel. [] It can also be a component in a green fuel additive mixture alongside solketal and solketalacetin. []

Q9: How does diacetin function as a plasticizer?

A9: Diacetin's plasticizing properties have been investigated in cellulose acetate blends. It improves the processability of cellulose acetate and influences the mechanical properties of the resulting materials. []

Q10: What is the role of diacetin in food applications?

A10: Diacetin is used as a food additive, often for its solvent and plasticizing properties. It can be found in products like chewing gum and edible coatings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。